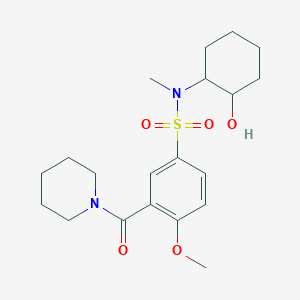![molecular formula C20H28N2O3S B5964239 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B5964239.png)
2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene group, and a hydroxyethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene-3-carboxaldehyde.
Attachment of the Hydroxyethoxyphenyl Moiety: This step involves the reaction of 3-(2-hydroxyethoxy)benzyl chloride with the piperazine derivative.
Final Coupling: The final step is the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperazine ring or the thiophene group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated derivatives of the piperazine ring or thiophene group.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific receptors. The thiophene group and hydroxyethoxyphenyl moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
- 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(furan-3-ylmethyl)piperazin-2-yl]ethanol
- 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(benzyl)piperazin-2-yl]ethanol
Uniqueness
The uniqueness of 2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol lies in its specific combination of functional groups. The presence of both the thiophene group and the hydroxyethoxyphenyl moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-8-4-19-15-21(6-7-22(19)14-18-5-11-26-16-18)13-17-2-1-3-20(12-17)25-10-9-24/h1-3,5,11-12,16,19,23-24H,4,6-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYSAZQXOLLPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)OCCO)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964169.png)
![3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5964175.png)
![2-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B5964179.png)
![ETHYL 6-TERT-BUTYL-2-[2-(4-ETHOXYPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B5964187.png)
![5-(4-chlorophenyl)-3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5964195.png)
![2-(3,4-dimethoxyphenyl)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B5964202.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5964210.png)
![N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)

![3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B5964234.png)
![1-(2,3-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964241.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
![N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B5964265.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)
